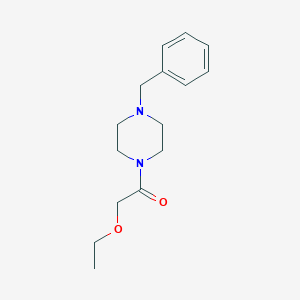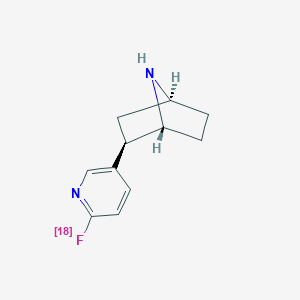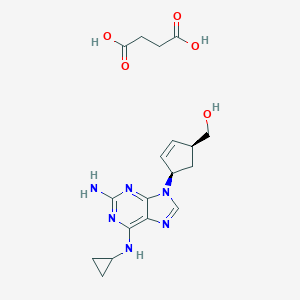
N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in scientific research due to its potential therapeutic applications. This compound is a member of the indazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mécanisme D'action
N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes such as pain perception, mood, and inflammation. By binding to these receptors, this compound can modulate their activity and produce its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models, as well as improve anxiety-related behaviors. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is its potential for abuse and dependence, which could limit its clinical applications.
Orientations Futures
There are several directions for future research on N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide. One area of interest is its potential for the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of this compound in animal models of these diseases, as well as its safety and tolerability in humans. In addition, more research is needed to understand the long-term effects of this compound on the endocannabinoid system and its potential for abuse and dependence. Finally, studies are needed to determine the optimal dosing regimen for this compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide involves the reaction of 2-amino-2-methyl-1-phenylpropan-1-one with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to yield this compound. This synthesis method has been well-documented in the scientific literature and has been used by many researchers to obtain this compound for their studies.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties, making it a promising candidate for the treatment of various conditions such as chronic pain, anxiety disorders, and inflammation-related diseases. In addition, this compound has been shown to have neuroprotective effects, which could make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C16H16FNO |
|---|---|
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16FNO/c1-12-4-2-3-5-14(12)10-16(19)18-11-13-6-8-15(17)9-7-13/h2-9H,10-11H2,1H3,(H,18,19) |
Clé InChI |
MCRPIZBXZTWFSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)F |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)




![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)


